Mevalonic-1,2-13C2 lactone is a stable isotope-labeled compound derived from mevalonic acid, specifically enriched with carbon-13 at the first and second positions of the lactone structure. This compound plays a crucial role as an intermediate in the biosynthesis of cholesterol and other isoprenoids. The isotopic labeling allows for precise tracking in various scientific studies, making it valuable in metabolic research and drug development. Its molecular formula is C6H10O3, with a molecular weight of 132.13 g/mol, and it is recognized by the CAS number 287111-36-8 .
Mevalonic-1,2-13C2 lactone is significant in biological systems as it participates in the mevalonate pathway, which is essential for cholesterol biosynthesis and the production of other isoprenoids. The isotopic labeling allows researchers to study metabolic pathways in vivo safely. This compound's unique structure facilitates its use as a tracer in metabolic flux analysis to gain insights into cholesterol metabolism and related disorders .
The synthesis of mevalonic-1,2-13C2 lactone typically involves the cyclization of DL-mevalonic acid under acidic conditions. The process includes using isotopically enriched starting materials to ensure the incorporation of carbon-13 at the desired positions.
Common methods for synthesizing this compound include:
Mevalonic-1,2-13C2 lactone has diverse applications across various fields:
Research involving mevalonic-1,2-13C2 lactone focuses on its interactions within metabolic pathways. The stable isotope labeling enables scientists to track its incorporation into various biochemical processes, providing insights into enzymatic reactions and metabolic regulation. Studies often utilize nuclear magnetic resonance spectroscopy and mass spectrometry to analyze these interactions effectively .
Mevalonic acid derivatives exhibit structural similarities with several other compounds involved in lipid metabolism. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Mevalonic Acid | C6H12O4 | Precursor in the mevalonate pathway |
Mevalonolactone | C5H8O3 | Lactone form of mevalonic acid |
Mevalonolactone-[1,3-13C] | C6H10O3 | Labeled at different positions for metabolic studies |
Geranyl Pyrophosphate | C10H17O7P | Key intermediate in terpenoid biosynthesis |
Mevalonic-1,2-13C2 lactone's unique isotopic labeling allows for specific tracking in metabolic studies that other compounds do not offer. This specificity enhances its utility in understanding complex biochemical pathways related to cholesterol biosynthesis and potential therapeutic interventions .
The molecular architecture of mevalonic-1,2-carbon-13 labeled lactone demonstrates sophisticated isotopic enrichment at strategically selected carbon positions. The compound possesses the molecular formula carbon-4 carbon-13-2 hydrogen-10 oxygen-3, indicating the presence of two carbon-13 isotopes specifically positioned at the C-1 and C-2 locations within the six-membered lactone ring structure. This isotopic configuration yields a molecular weight of 132.13 daltons, representing an increase of 2 mass units compared to the unlabeled counterpart due to the incorporation of the heavier carbon-13 isotopes.
The structural framework consists of a delta-lactone ring system, specifically classified as a tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one configuration. The lactone ring formation occurs through intramolecular cyclization between the carboxylic acid functionality and the terminal hydroxyl group of the original mevalonic acid structure. The isotopic enrichment demonstrates exceptional purity levels, with specifications indicating 99 atom percent carbon-13 content at the labeled positions and overall chemical purity of 98 percent as determined by chemical purity standards.
The stereochemical configuration of the compound maintains the natural (R)-enantiomer orientation at the 3-position, which corresponds to the biologically active form found in natural metabolic processes. The InChI key for this isotopically labeled variant is JYVXNLLUYHCIIH-MQIHXRCWSA-N, distinguishing it from other isotopic variants and the unlabeled parent compound. The systematic incorporation of carbon-13 labels at positions 1 and 2 creates distinctive spectroscopic signatures that enable precise tracking during metabolic studies, with the mass shift designated as M+2 relative to the unlabeled compound.
The synthesis of mevalonic-1,2-13C2 lactone requires strategic incorporation of carbon-13 isotopes at specific positions within the molecular framework. The [1,2-13C2] labeling pattern represents one of the most challenging configurations to achieve, as it necessitates the simultaneous introduction of two adjacent carbon-13 atoms in the lactone ring structure [1] [2].
The primary approach for achieving [1,2-13C2] configuration involves the utilization of [1,2-13C2]acetic acid as the initial carbon source. This doubly labeled precursor serves as the foundation for subsequent synthetic transformations that preserve the isotopic integrity of the adjacent carbon atoms. The lithium dianion methodology has been extensively employed for this purpose, where [1,2-13C2]acetic acid undergoes deprotonation to form a reactive dianion intermediate [2]. This intermediate subsequently participates in condensation reactions with appropriate electrophilic partners to construct the mevalonic acid backbone while maintaining the desired isotopic labeling pattern.
Alternative strategies for [1,2-13C2] configuration include the use of [1,2-13C2]ethyl acetate derivatives in conjunction with aldol-type condensation reactions. The ethyl [2-13C]acetate condensation with pyruvic aldehyde dimethylacetal represents a highly effective method, achieving yields of up to 91% for the formation of the carbon-13 labeled intermediate [3]. This approach demonstrates exceptional efficiency due to the favorable thermodynamics of the condensation reaction and the stability of the resulting labeled product.
The isotopic labeling strategy must account for potential scrambling reactions that could redistribute the carbon-13 labels throughout the molecular framework. Careful selection of reaction conditions, including temperature control, pH optimization, and the use of appropriate protecting groups, is essential to prevent unwanted isotopic exchange reactions. The maintenance of the [1,2-13C2] configuration requires precise control of reaction parameters to ensure that the labeled carbons remain in their designated positions throughout the synthetic sequence [4] [5].
The construction of mevalonic-1,2-13C2 lactone from carbon-13 precursors typically involves multi-step synthetic sequences that systematically build the target molecule while preserving isotopic integrity. The meso-dialdehyde approach represents one of the most versatile methodologies for this purpose, beginning with cyclopentadiene as the foundational starting material [6] [7].
The seven-step synthesis from cyclopentadiene proceeds through the formation of a key meso-dialdehyde intermediate, compound 8, which serves as the precursor for subsequent transformations. The initial steps involve cycloaddition reactions to establish the carbocyclic framework, followed by oxidative cleavage to generate the dialdehyde functionality. The incorporation of carbon-13 labels occurs through nucleophilic addition reactions using appropriately labeled organometallic reagents [7].
The ethyl [2-13C]acetate condensation methodology provides an alternative multi-step approach with demonstrated high efficiency. This sequence begins with the formation of ethyl [2-13C]-3-hydroxy-3-methyl-4,4-dimethoxybutanoate through the condensation of ethyl [2-13C]acetate with pyruvic aldehyde dimethylacetal in the presence of lithium diisopropylamide at -78°C. The reaction proceeds through an enolate mechanism, where the lithium diisopropylamide deprotonates the ethyl acetate to form a kinetic enolate, which subsequently attacks the aldehyde electrophile [3].
Following the initial condensation, the synthetic sequence involves reduction of the ester functionality using lithium aluminum hydride, followed by selective protection of the primary alcohol through benzylation with sodium hydride and benzyl chloride in dimethylformamide. The protecting group strategy is crucial for controlling the chemoselectivity of subsequent transformations and preventing unwanted side reactions [3].
The palladium-catalyzed hydrogenation approach represents a modern synthetic methodology that offers high yields and excellent functional group tolerance. This method employs palladium on carbon catalyst under hydrogen atmosphere to achieve the reduction of various functional groups while maintaining the integrity of the carbon-13 labels. The reaction typically proceeds under mild conditions, with yields reaching 98% for the hydrogenation step [8].
Enzymatic synthesis of carbon-13 labeled mevalonolactone derivatives offers several advantages over traditional chemical methods, including higher selectivity, milder reaction conditions, and reduced formation of unwanted byproducts. The enzymatic approach utilizes the natural mevalonate pathway enzymes to convert labeled precursors into the desired products [9] [10].
The recombinant enzyme system for mevalonate production involves six key enzymes: mevalonate kinase, phosphomevalonate kinase, diphosphomevalonate decarboxylase, isopentenyl diphosphate isomerase, geranylgeranyl diphosphate synthase, and the target synthase enzyme. This enzyme mixture, when provided with [U-13C6]mevalonate as substrate, can produce fully carbon-13 labeled products with isotopic enrichment exceeding 99% [9].
The enzymatic synthesis protocol requires careful optimization of reaction conditions to maximize yield and maintain isotopic integrity. The optimal conditions include a pH of 7.6, temperature of 28°C, and reaction time of 12 hours. The enzyme mixture requires magnesium chloride as a cofactor, adenosine triphosphate for the phosphorylation steps, and an appropriate buffer system to maintain stable pH throughout the reaction [9].
Clostridium ljungdahlii has been engineered to produce mevalonate through heterologous expression of the mevalonate pathway enzymes MvaE and MvaS. This engineered strain can produce approximately 2 mM mevalonate in the culture medium when grown on fructose, demonstrating the feasibility of microbial production of labeled mevalonate precursors [10]. The engineered strain shows active conversion of acetyl-CoA to mevalonate, providing a sustainable approach for isotope-labeled compound production.
The enzymatic approach offers particular advantages for the production of uniformly labeled compounds, as the enzymes maintain the isotopic distribution pattern established in the substrate throughout the biosynthetic pathway. This characteristic is especially valuable for metabolic flux analysis studies where the preservation of isotopic labeling patterns is critical for accurate interpretation of results [11] [12].
Human 3-hydroxy-3-methylglutaryl-coenzyme A reductase represents another enzymatic system capable of producing mevalonate from HMG-CoA precursors. This enzyme exhibits measurable carbon isotope discrimination, with a fractionation factor of 1.0031 ± 0.0004, which must be considered when using enzymatic systems for precise isotopic labeling applications [13].
The purification of carbon-13 labeled mevalonolactone derivatives requires specialized techniques that can separate isotopically labeled compounds from their unlabeled counterparts while maintaining the integrity of the isotopic labels. Flash chromatography serves as the primary purification method for initial separation of synthetic intermediates, typically employing ethyl acetate and hexane solvent systems in ratios ranging from 1:1 to 1:2 [6] [7] [3].
High-performance liquid chromatography provides superior resolution for the final purification and isolation of labeled products. The use of specialized columns, such as silver ion columns with cyclohexane as the mobile phase, enables effective separation based on subtle differences in molecular interactions. The HPLC purification typically achieves microgram-scale detection limits and provides excellent resolution between isotopically labeled and unlabeled compounds [9].
Solid-phase extraction protocols have been developed specifically for the extraction of mevalonolactone from complex reaction mixtures. The procedure involves acidification of the reaction mixture to pH 2.0, followed by incubation at 45°C for one hour to promote lactonization of mevalonic acid. The acidified solution is then saturated with sodium sulfate and extracted three times with equal volumes of ethyl acetate. The mevalonolactone is recovered from the ethyl acetate phase through vacuum rotary evaporation at 0.1 MPa and 40°C [14] [13].
Column chromatography using silica gel provides an effective method for separation of labeled products from unreacted starting materials and byproducts. The Bond Elut SI system with 500 mg/3 mL capacity, eluted with cyclohexane, offers good resolution and recovery for milligram-scale purifications. This approach is particularly useful for removing polar impurities and achieving high purity levels required for analytical applications [9].
Gas chromatography-mass spectrometry serves dual roles in both purification verification and characterization of isotopic purity. The technique employs electron ionization with selected ion monitoring to achieve nanogram-scale detection limits. The mass spectrometric analysis provides definitive confirmation of isotopic labeling patterns and enables quantitative determination of isotopic enrichment levels [15] [16].
Nuclear magnetic resonance spectroscopy represents the definitive method for structural integrity confirmation and isotopic position verification. Carbon-13 NMR spectroscopy can achieve detection limits as low as 60 nmol for labeled compounds, providing direct evidence of isotopic incorporation at specific molecular positions. The technique enables differentiation between various isotopic labeling patterns and confirmation of the desired [1,2-13C2] configuration [4] [5].
Liquid chromatography-mass spectrometry with electrospray ionization and high-resolution mass spectrometry provides the most sensitive analytical approach for isotopic enrichment analysis, achieving sub-nanogram detection limits. This technique enables accurate mass determination and isotopic distribution analysis, allowing for precise calculation of isotopic purity levels. The method can distinguish between different isotopic states of the same compound and provide quantitative assessment of labeling efficiency [17] [18].
The characterization protocol for isotopic purity determination involves integration of extracted ion chromatograms for each isotopic species, followed by calculation of relative abundance ratios. The isotopic purity is typically expressed as the percentage of fully labeled compound relative to the total compound concentration. Commercial standards of mevalonolactone-1,2-13C2 typically achieve isotopic purities of 99 atom % 13C with chemical purities of 98% as determined by chemical purity analysis [19] [20] [21].
Advanced analytical techniques, including isotopic ratio outlier analysis, utilize samples labeled with both 5% and 95% carbon-13 to create characteristic isotopic patterns that facilitate discrimination between biological signals and analytical artifacts. This approach provides enhanced confidence in metabolite identification and enables accurate quantification of isotopic enrichment levels in complex biological matrices [5].